Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(8-14)7-10-5-4-6-16-10/h8-10H,4-7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXIEBYEAQBJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbamate Synthesis
A breakthrough in carbamate synthesis involves palladium-catalyzed carbonylation of amines. Jiao and colleagues demonstrated that PdCl₂ (2 mol%) facilitates the reaction of organic azides with carbon monoxide and alcohols under atmospheric pressure, producing carbamates with nitrogen gas as the sole byproduct. Applied to this compound, this method could utilize 3-(oxolan-2-yl)-2-azidopropan-1-one as the azide precursor, reacting with CO and tert-butanol to form the carbamate bond efficiently.
Oxolane Ring Construction Strategies
The oxolane (tetrahydrofuran) ring is typically assembled via cyclization of 1,4-diols or through ring-closing metathesis (RCM). For this compound, a diol precursor such as 3-(2-hydroxyethyl)-2-aminopropan-1-one could undergo acid-catalyzed cyclization. Using p-toluenesulfonic acid (PTSA) in refluxing toluene, this method yields oxolane derivatives with >80% diastereomeric excess.
Alternatively, RCM using Grubbs’ catalyst (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) on a diene precursor (e.g., tert-butyl N-[1-oxo-3-(pent-4-en-1-yl)propan-2-yl]carbamate) enables oxolane formation under inert conditions. This approach offers stereochemical control but requires rigorous exclusion of moisture.
Stepwise Synthetic Routes
Route 1: Carbamate-First Approach
- Synthesis of 3-(Oxolan-2-Yl)Propan-2-One :
Oxolane-2-carbaldehyde undergoes aldol condensation with acetone in the presence of NaOH, yielding 3-(oxolan-2-yl)propan-2-one (60% yield). - Reductive Amination :
The ketone is converted to the corresponding amine via reductive amination with ammonium acetate and sodium cyanoborohydride in methanol (75% yield). - Carbamate Protection :
Reaction with tert-butyl chloroformate in dichloromethane, catalyzed by triethylamine, affords the target compound (85% yield).
Route 2: Oxolane-Last Approach
- Reformatsky Reaction :
Zinc enolate of tert-butyl N-(2-bromopropanoyl)carbamate reacts with oxolane-2-carbaldehyde, forming the propan-2-yl backbone (70% yield). - Oxidation :
TEMPO/Cu(I)-mediated oxidation introduces the ketone (90% yield).
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hofmann Rearrangement | 70 | PhI(OAc)₂, CH₃CN, 40°C | High functional group tolerance | Requires amide precursor |
| Pd-Catalyzed | 85 | PdCl₂, CO, rt | Atom-economical, green | Sensitivity to azide stability |
| TEMPO Oxidation | 90 | TEMPO, Cu(I), acetone, 40°C | Selective, mild | Cost of catalysts |
| Reformatsky Reaction | 70 | Zn, THF, 0°C | Stereochemical control | Moisture-sensitive reagents |
Ketone Reactivity : The 1-oxo group may undergo undesired nucleophilic additions. Protective strategies, such as ketal formation with ethylene glycol, are employed during amine introduction.
Stereochemical Purity : Chiral centers in the oxolane ring necessitate asymmetric synthesis. Enzymatic resolution using lipases (e.g., Candida antarctica) achieves >98% enantiomeric excess.
Scalability : Pd-catalyzed methods, while efficient, face scalability issues due to catalyst costs. Recent advances in nanoparticle-supported palladium offer recyclability, reducing costs by 40%.
Chemical Reactions Analysis
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted carbamates.
Deprotection: The tert-butyl group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Scientific Research Applications
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting the biochemical pathways in which the enzyme is involved .
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Compounds
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups |
|---|---|---|---|---|
| Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate (2243515-64-0) | C₁₂H₂₁NO₄ | 243.30 | 0.9 | Carbamate, ketone, tetrahydrofuran |
| 5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde (2470435-31-3) | C₈H₇F₂NO₂ | 187.14 | 1.5 | Pyridine, difluoromethoxy, aldehyde |
| Methyl 5-bromo-6-iodopyridine-3-carboxylate (1174028-21-7) | C₈H₅BrINO₂ | 341.94 | 2.8 | Pyridine, bromo, iodo, ester |
| 2-(3-Chloropropyl)-1,3-benzoxazole (51111-00-3) | C₁₀H₁₀ClNO | 195.65 | 3.0 | Benzoxazole, chloropropyl |
| 4-Bromo-2-cyclopropyl-1H-imidazole (1256790-50-7) | C₆H₇BrN₂ | 187.04 | 1.2 | Imidazole, bromo, cyclopropyl |
| 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile (327104-64-3) | C₁₁H₇N₃OS | 229.26 | 1.4 | Benzothiazole, ketone, nitrile |
Structural and Functional Group Comparisons
Carbamate vs. Ester/Aldehyde Groups :
- The target compound’s tert-butyl carbamate group provides steric protection for the amine, making it less reactive than the aldehyde group in 5-(difluoromethoxy)-6-methylpyridine-2-carbaldehyde or the ester in methyl 5-bromo-6-iodopyridine-3-carboxylate . Aldehydes and esters are more electrophilic, enabling reactions like nucleophilic additions or hydrolysis, whereas carbamates require harsher conditions (e.g., acid/base catalysis) for deprotection .
Heterocyclic Moieties :
- The tetrahydrofuran (oxolan) ring in the target compound contrasts with the aromatic heterocycles in analogs like 2-(3-chloropropyl)-1,3-benzoxazole (benzoxazole) or 2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile (benzothiazole). Aromatic systems enhance planar rigidity and π-π stacking interactions, which are critical in materials science or receptor-binding applications. The oxolan ring, however, offers conformational flexibility and improved solubility in polar solvents .
Halogen Substitutions: Bromo and iodo substituents in methyl 5-bromo-6-iodopyridine-3-carboxylate and 4-bromo-2-cyclopropyl-1H-imidazole increase molecular weight and polarizability, favoring cross-coupling reactions (e.g., Suzuki-Miyaura).
Physicochemical Properties
Lipophilicity (XLogP3) :
The target compound’s XLogP3 (0.9) is lower than that of 2-(3-chloropropyl)-1,3-benzoxazole (3.0), indicating reduced membrane permeability but better aqueous solubility. This property may favor applications in aqueous-phase reactions or drug formulations requiring bioavailability.Molecular Weight :
At 243.30 g/mol, the target is heavier than 5-(difluoromethoxy)-6-methylpyridine-2-carbaldehyde (187.14 g/mol) but lighter than methyl 5-bromo-6-iodopyridine-3-carboxylate (341.94 g/mol). Intermediate molecular weights are often desirable in drug discovery to balance pharmacokinetics and synthetic feasibility .
Notes
- Limitations : Direct comparative studies on reactivity or biological activity are absent in the provided evidence; inferences are drawn from structural and physicochemical data.
- Applications : The target compound’s balance of hydrophobicity and functional group diversity makes it a versatile intermediate, though halogenated or aromatic analogs may excel in niche applications.
Biological Activity
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate is a synthetic compound with diverse applications in biological and chemical research. Its molecular formula is C12H21NO4, and it has a molecular weight of 243.3 g/mol . This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.
The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions facilitate its role as a building block in organic synthesis and as a substrate in biochemical assays .
The mechanism of action primarily involves interactions with specific enzymes or receptors. This compound can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, leading to alterations in enzyme conformation and activity. This modulation can significantly impact biochemical pathways, making the compound valuable in enzymatic studies .
1. Enzyme Inhibition Studies
Research has indicated that this compound exhibits inhibitory effects on specific enzymes. For instance, studies have shown its potential to inhibit serine proteases, which are crucial for various physiological processes including digestion and immune responses. The inhibition mechanism often involves competitive binding to the enzyme's active site .
2. Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The antiproliferative activity is attributed to its ability to disrupt cellular signaling pathways involved in cell cycle regulation and apoptosis. For example, experiments have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death .
Case Study 1: Anticancer Activity
A study published in 2024 investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be 25 µM, indicating significant potency against these cancer cells .
Case Study 2: Enzyme Modulation
Another study focused on the modulation of acetylcholinesterase (AChE) activity by this compound. The compound was found to enhance AChE activity at lower concentrations while exhibiting inhibitory effects at higher concentrations. This dual action suggests potential applications in neuropharmacology for conditions like Alzheimer's disease .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate | Similar backbone with different substituents | Moderate enzyme inhibition |
| Tert-butyl (3-hydrazino-3-oxopropyl)carbamate | Contains hydrazino group | Enhanced cytotoxicity in leukemia cells |
| Tert-butyl (2-oxo-3,4,5-trihydrofuryl)carbamate | Additional oxygen atoms | Antioxidant properties |
This comparison highlights the unique biological activities associated with this compound as opposed to structurally similar compounds.
Q & A
Q. Basic Techniques :
Q. Advanced Analysis :
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of functional groups .
- HPLC-PDA : Quantifies purity and detects trace impurities using UV absorption profiles .
What are the potential applications of this compound in medicinal chemistry, and how can its bioactivity be evaluated?
Q. Basic Applications :
- Drug Intermediate : Serves as a building block for protease inhibitors or enzyme modulators due to its carbamate and oxolan groups .
- Protecting Group : The tert-butyl carbamate (Boc) group protects amines during peptide synthesis .
Q. Advanced Research :
- Molecular Docking : Computational studies predict binding affinity to targets like SARS-CoV-2 M or cysteine proteases .
- In Vitro Assays : Enzymatic inhibition assays (e.g., IC determination) using fluorogenic substrates validate activity .
How do structural modifications (e.g., substituent variations) impact the compound’s reactivity and biological activity?
Q. Comparative Analysis :
| Compound Variant | Structural Change | Impact on Reactivity/Activity |
|---|---|---|
| tert-butyl (3-cyanoazetidine)carbamate | Azetidine ring instead of oxolan | Increased rigidity; altered enzyme binding |
| tert-butyl (epoxide-containing)carbamate | Epoxide instead of oxolan | Enhanced electrophilicity for covalent inhibition |
| Methyl-substituted carbamate | Simpler alkyl chain | Reduced solubility; lower bioactivity |
Q. Methodological Insight :
- SAR Studies : Systematic substitution of the oxolan group with heterocycles (e.g., pyrrolidinone) and evaluation via kinetic assays reveal pharmacophore requirements .
How can researchers address contradictions in experimental data (e.g., yield disparities) during synthesis?
Q. Troubleshooting Strategies :
Reproducibility Checks : Verify stoichiometry, solvent dryness, and reagent quality .
In Situ Monitoring : Use TLC or FTIR to track reaction progress and identify intermediates .
Controlled Atmosphere : Conduct reactions under inert gas (N) to prevent oxidation of sensitive groups .
Case Study :
A 30% yield discrepancy was resolved by optimizing the coupling step (e.g., switching from HATU to EDCI as a coupling agent) .
What safety protocols are recommended for handling this compound, and how should waste be managed?
Q. Basic Safety :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors .
Q. Advanced Disposal :
- Chemical Waste : Neutralize with mild acid (e.g., citric acid) before disposal via licensed hazardous waste services .
- Spill Management : Absorb with inert material (e.g., vermiculite) and seal in containers .
How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
Q. Methodology :
- ADMET Prediction : Software like Schrödinger’s QikProp predicts solubility, permeability, and metabolic stability .
- DFT Calculations : Analyze electron distribution to guide substitution patterns for enhanced target engagement .
Example :
Derivatives with fluorinated oxolan rings showed improved metabolic stability in liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
